molecular formula C10H13NO4 B1318014 Methyl 5-amino-2,4-dimethoxybenzoate CAS No. 70752-22-6

Methyl 5-amino-2,4-dimethoxybenzoate

Cat. No. B1318014
CAS RN: 70752-22-6
M. Wt: 211.21 g/mol
InChI Key: RYVYYLPISGDRFX-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,4-dimethoxybenzoate, also known as 5-ADB, is a synthetic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of a variety of organic compounds and can be used in a variety of laboratory experiments. 5-ADB has been used for many years in the synthesis of a number of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been studied for its potential use as a drug and for its biochemical and physiological effects.

Scientific Research Applications

Methyl 5-amino-2,4-dimethoxybenzoate has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been studied for its potential use as a drug and for its biochemical and physiological effects. Methyl 5-amino-2,4-dimethoxybenzoate has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, as well as its ability to interact with proteins and other molecules in the body.

Mechanism Of Action

The mechanism of action of Methyl 5-amino-2,4-dimethoxybenzoate is not fully understood. It is believed that Methyl 5-amino-2,4-dimethoxybenzoate interacts with proteins and other molecules in the body, leading to a change in the activity of enzymes involved in the metabolism of drugs. It is also believed that Methyl 5-amino-2,4-dimethoxybenzoate may interact with receptors in the body, leading to a change in the activity of certain hormones.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 5-amino-2,4-dimethoxybenzoate are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to interact with proteins and other molecules in the body. In addition, it has been shown to interact with receptors in the body, leading to a change in the activity of certain hormones.

Advantages And Limitations For Lab Experiments

The use of Methyl 5-amino-2,4-dimethoxybenzoate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also stable and has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for Methyl 5-amino-2,4-dimethoxybenzoate. One potential direction is to further explore its use as a drug and to determine its potential therapeutic effects. Another potential direction is to further explore its biochemical and physiological effects and to develop new methods for its synthesis. Additionally, further research could be done to explore the potential of Methyl 5-amino-2,4-dimethoxybenzoate to interact with receptors in the body and to determine its potential effects on hormones. Finally, further research could be done to explore its potential use in the synthesis of other organic compounds.

properties

IUPAC Name

methyl 5-amino-2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVYYLPISGDRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586258
Record name Methyl 5-amino-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2,4-dimethoxybenzoate

CAS RN

70752-22-6
Record name Benzoic acid, 5-amino-2,4-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70752-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A 4.00 g portion of methyl 2,4-dimethoxy-5-nitrobenzoate was dissolved in 200 ml of tetrahydrofuran, and 0.40 g of 10% palladium-carbon was added, followed by stirring for 12 hours at room temperature under normal pressure in an atmosphere of hydrogen. After removing insoluble matter by filtration, the solvent was evaporated under a reduced pressure to give 3.6 g of methyl 5-amino-2,4-dimethoxybenzoate.
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